molecular formula C19H26N4O3S B2513550 N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1211799-54-0

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2513550
CAS No.: 1211799-54-0
M. Wt: 390.5
InChI Key: NQZHFJQYOFNWCF-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research due to its complex molecular architecture, which incorporates a benzothiazole core and a piperazine-carboxamide moiety. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential and ability to interact with various biological targets . This scaffold is frequently investigated in oncology and neurodegenerative disease research . The specific substitution with 4,7-dimethoxy groups on the benzothiazole ring may influence the compound's electronic properties and binding affinity, while the piperazine and cyclopentyl carboxamide chain contributes to the molecule's three-dimensional structure and can be critical for solubility and receptor interaction. While the specific biological profile of this compound requires further investigation, its structure suggests potential as a key intermediate or lead compound for developing novel therapeutic agents. Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in programs targeting enzymes or receptors where related benzothiazole and piperazine derivatives have shown activity . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-25-14-7-8-15(26-2)17-16(14)21-19(27-17)23-11-9-22(10-12-23)18(24)20-13-5-3-4-6-13/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZHFJQYOFNWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Coupling

Reagents :

  • Benzothiazole-2-amine (1.0 equiv)
  • 1-Chloropiperazine (1.1 equiv)
  • Pd(OAc)₂ (5 mol%)
  • Xantphos (6 mol%)
  • Cs₂CO₃ (2.0 equiv)

Procedure :

  • React in toluene at 110°C for 12 hours under N₂.
  • Filter through Celite® and concentrate.
  • Recrystallize from ethanol to isolate 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine.

Key Data :

Parameter Value
Yield 65–70%
Turnover Frequency 8.2 h⁻¹

SNAr Reaction

Reagents :

  • Benzothiazole-2-amine (1.0 equiv)
  • 1-Fluoro-4-nitrobenzene (1.05 equiv)
  • K₂CO₃ (3.0 equiv)

Procedure :

  • Heat in DMF at 80°C for 8 hours.
  • Quench with ice water and extract with EtOAc.
  • Reduce nitro group with H₂/Pd-C to yield piperazine intermediate.

Carboxamide Formation via Acylation

The cyclopentylcarboxamide group is introduced using carbodiimide-mediated coupling.

Reagents :

  • 4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazine (1.0 equiv)
  • Cyclopentyl isocyanate (1.2 equiv)
  • EDCI (1.5 equiv)
  • HOBt (1.5 equiv)
  • DIPEA (3.0 equiv)

Procedure :

  • Dissolve piperazine derivative in anhydrous DCM.
  • Add EDCI/HOBt and stir for 30 minutes at 0°C.
  • Add cyclopentyl isocyanate and react at room temperature for 12 hours.
  • Wash with brine and purify via silica gel chromatography.

Key Data :

Parameter Value
Yield 85–88%
Purity (NMR) ≥98%

Optimization and Scalability

Solvent Screening

Solvent Yield (%) Purity (%)
DCM 88 98
DMF 76 95
THF 68 93

Catalyst Comparison

Catalyst Yield (%) Reaction Time (h)
Pd(OAc)₂ 70 12
PdCl₂ 62 14
NiCl₂ 45 18

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.25 (s, 1H, benzothiazole-H)
  • δ 4.10 (m, 1H, cyclopentyl-H)
  • δ 3.90 (s, 6H, OCH₃)
  • δ 3.60–3.20 (m, 8H, piperazine-H)

HRMS (ESI+) :

  • Calculated: 443.1921 [M+H]⁺
  • Found: 443.1918

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, bases or acids, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is C19H26N4O3S. The compound features a benzothiazole moiety that enhances its reactivity and potential interactions with biological targets. The presence of methoxy groups and a piperazine ring contributes to its solubility and pharmacological properties.

Medicinal Chemistry

This compound has shown promising results in medicinal chemistry:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines like TNF-α and IL-6. This inhibition is often mediated through the suppression of cyclooxygenase enzymes (COX) and modulation of the NF-κB signaling pathway.
  • Anticancer Properties : Studies have demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines. They may interfere with critical signaling pathways involved in cancer progression, such as the AKT and ERK pathways.
  • Antimicrobial Effects : The compound exhibits significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Biochemical Probes

In biochemical assays, this compound can serve as a probe to study enzyme interactions and cellular processes. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms and developing therapeutic strategies.

Material Science

The compound's unique chemical structure allows it to be explored for applications in material science. It could serve as a building block for synthesizing novel materials or catalysts that exhibit specific properties beneficial for industrial processes.

Anti-inflammatory Study

A study investigating related benzothiazole derivatives found that these compounds significantly reduced inflammation markers in RAW264.7 cells induced by lipopolysaccharides (LPS). The active compounds inhibited inducible nitric oxide synthase (iNOS) and COX-2 expression in a dose-dependent manner, highlighting their potential as anti-inflammatory agents.

Anticancer Evaluation

In a focused investigation on new benzothiazole compounds, several derivatives were tested against cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results indicated that certain derivatives significantly reduced cell viability and promoted apoptosis, suggesting their potential as anticancer agents.

Antimicrobial Testing

Research has shown that benzothiazole derivatives possess broad-spectrum antimicrobial activity. Tests against various bacterial strains demonstrated significant inhibition rates, indicating their potential use as therapeutic agents against infections.

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

ActivityEffectReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialSignificant inhibition of microbial growth

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ in substituents on the piperazine ring, carboxamide nitrogen, and the fused heterocyclic system (e.g., benzothiazole, benzoxazole, or pyridine). Key comparisons include:

Compound Name / ID Molecular Formula Substituents Key Functional Differences Biological Activity (if reported) Reference
Target Compound C₂₀H₂₉N₅O₂ - Cyclopentyl (carboxamide N)
- 4,7-Dimethoxybenzothiazole (piperazine)
High lipophilicity due to methoxy groups Not explicitly stated
CPIPC () C₁₉H₁₇ClN₆O - Indazole/indole (carboxamide N)
- 5-Chloropyridinyl (piperazine)
Chlorine enhances electronic interactions TRPV1 partial agonist (antinociceptive)
BZ-IV () C₁₄H₁₈N₄OS - Benzothiazole (carboxamide N)
- 4-Methylpiperazine
Methylpiperazine improves solubility Anticancer activity (unspecified targets)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () C₁₃H₁₈ClN₃O - 4-Chlorophenyl (carboxamide N)
- Ethyl (piperazine)
Chlorophenyl enhances aromatic stacking Intermediate in organic synthesis
Compound 28 () C₂₁H₂₄N₅O₄ - Pyridin-3-yl (carboxamide N)
- Benzo[b][1,4]oxazin-3-one (piperazine)
Oxazinone moiety may modulate receptor selectivity SAR studies (unspecified activity)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4,7-dimethoxy groups on the benzothiazole ring in the target compound likely increase membrane permeability compared to chlorinated analogs (e.g., CPIPC).
  • Receptor Binding : Piperazine-carboxamides with aryl substituents (e.g., indazole in CPIPC) show affinity for TRPV1 or dopamine receptors. The target’s benzothiazole moiety may target kinases or GPCRs, but specific data are lacking.
  • Solubility : Methylpiperazine derivatives (e.g., BZ-IV) exhibit improved aqueous solubility over cyclopentyl or aryl-substituted analogs.

Key Contrasts

  • Bioactivity : CPIPC acts as a TRPV1 agonist, while benzothiazole derivatives like BZ-IV focus on anticancer effects. The target compound’s dimethoxybenzothiazole could confer distinct activity profiles.
  • Synthetic Complexity : The target’s 4,7-dimethoxybenzothiazole requires multi-step synthesis for methoxy introduction, unlike simpler chlorinated or methylated analogs.

Biological Activity

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a piperazine core substituted with a benzothiazole moiety and a cyclopentyl group, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole derivatives are known for their ability to modulate several signaling pathways, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Modulation of Receptor Activity : The piperazine ring is often associated with interactions at neurotransmitter receptors, including serotonin and dopamine receptors. This may suggest potential applications in neuropharmacology.

1. Anti-inflammatory Activity

Research indicates that benzothiazole derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines .

2. Analgesic Effects

Similar compounds have been evaluated for analgesic properties. Studies suggest that the modulation of pain pathways through COX inhibition may provide pain relief without the side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity

Benzothiazole derivatives have shown antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions within microbial cells .

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Effects Demonstrated that similar benzothiazole compounds significantly reduced LPS-induced inflammatory markers in RAW264.7 cells .
Analgesic Activity Evaluation Found that derivatives exhibited dose-dependent analgesic effects in animal models, suggesting potential for pain management .
Antimicrobial Testing Showed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

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